2-(2-Phenyl-2H-tetrazol-5-yl)pyridin

Übersicht

Beschreibung

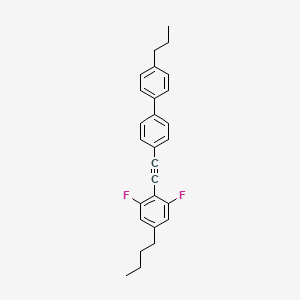

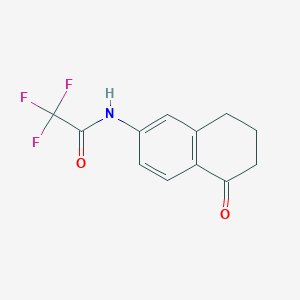

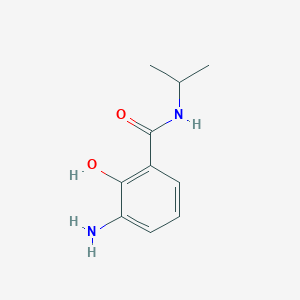

2-(2-Phenyl-2H-tetrazol-5-yl)pyridine, also known as PTP, is a chemical compound that has gained attention in the scientific community due to its potential in various applications. It has a molecular formula of C12H9N5 and a molecular weight of 223.24 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .Molecular Structure Analysis

The molecular structure of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is characterized by the presence of a pyridine ring attached to a phenyl group through a tetrazole ring . The InChI key for this compound is GSYKHAUXSQCVMH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Entwicklung von Medikamenten für Herz-Kreislauf-Erkrankungen

Tetrazol-Derivate spielen eine wichtige Rolle bei der Entwicklung von Medikamenten zur Bekämpfung von Herz-Kreislauf-Erkrankungen. Sie wurden zur Hemmung der Thrombozytenaggregation eingesetzt, was entscheidend ist, um Blutgerinnsel zu verhindern, die zu Herzinfarkten oder Schlaganfällen führen können .

Antihypertensive Medikamente

Einige Tetrazol-Verbindungen wurden auf ihre blutdrucksenkenden Wirkungen untersucht. Diese Studien beinhalten die Synthese von Derivaten und die Prüfung ihrer Fähigkeit, Bluthochdruck zu behandeln .

Analytische Chemie

In der analytischen Chemie werden Tetrazole für die Chromatographie und Massenspektrometrie eingesetzt. Sie können als Standards oder Reagenzien in verschiedenen chemischen Analysen dienen .

Biopharma-Produktion

Die biopharmazeutische Industrie setzt Tetrazole bei der Synthese von Pharmazeutika ein. Ihre Spezifität in Bindungs- und Reaktionsmechanismen macht sie wertvoll für die Medikamentenentwicklung und -produktion .

Kontrollierte Umgebungen und Reinraumlösungen

Tetrazol-Verbindungen können in kontrollierten Umgebungen wie Reinräumen verwendet werden, wo sie eine Rolle bei Sicherheitsvorkehrungen oder als Teil von Herstellungsprozessen spielen können, die eine strenge Kontaminationskontrolle erfordern .

Safety and Hazards

The compound is classified as dangerous with hazard statements H315-H319-H228, indicating that it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding sparks and open flames (P210), using protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

Wirkmechanismus

Target of Action

Tetrazole derivatives are known to be active ingredients in various drugs, suggesting that they interact with a variety of biological targets .

Mode of Action

Tetrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Tetrazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and target .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Tetrazole derivatives are known to have a variety of effects, depending on the specific derivative and target .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Biochemische Analyse

Biochemical Properties

2-(2-Phenyl-2H-tetrazol-5-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.

Cellular Effects

The effects of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine on different cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses.

Molecular Mechanism

At the molecular level, 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine in laboratory settings are essential for understanding its stability and long-term impact. Over time, the compound may undergo degradation, which can influence its effectiveness and safety . Studies have shown that its stability can vary under different conditions, and long-term exposure may lead to changes in cellular function, both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound.

Metabolic Pathways

2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. The compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine within cells and tissues are critical for its activity. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability at target sites, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Eigenschaften

IUPAC Name |

2-(2-phenyltetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-2-6-10(7-3-1)17-15-12(14-16-17)11-8-4-5-9-13-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYKHAUXSQCVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730630 | |

| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507270-06-6 | |

| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)

![4-Amino-2-Bromothieno[3,2-C]pyridine-7-Carboxamide](/img/structure/B1507497.png)

![7-Bromo-4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B1507510.png)